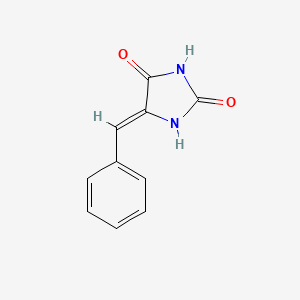

5-Benzylidenehydantoin

Overview

Description

5-Benzylidenehydantoin is a compound that has been identified as a new scaffold for the inhibition of SIRT2 catalytic activity . It has been found in several medicines in clinical use .

Synthesis Analysis

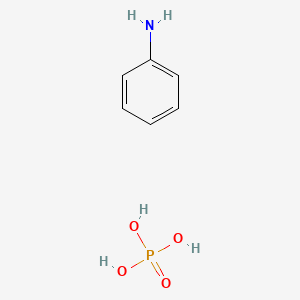

Ethyl- and methyl- [2- (5-benzylidene)-2,4-dioxoimidazolidin-3-yl]acetyl esters are successfully synthesized over four reaction steps using conventional methods. The synthesis begins by subjecting hydantoin to a Knoevenagel condensation reaction with three different benzaldehydes .Molecular Structure Analysis

The molecular formula of this compound is C10H8N2O2 . Its structure was designed to interact at the ATP-binding site of EGFR .Chemical Reactions Analysis

In the synthesis of this compound, hydantoin is subjected to a Knoevenagel condensation reaction with three different benzaldehydes to afford the penultimate products .Physical and Chemical Properties Analysis

The molecular weight of this compound is 188.18 g/mol. It has 2 hydrogen bond donors and 2 hydrogen bond acceptors .Scientific Research Applications

Catalytic Synthesis : It's used in the catalytic synthesis of various derivatives, particularly as a reactant in the preparation of diverse 5-benzylidenehydantoins with potential biological activities. Georg Süss-Fink et al. (1987) reported the preparation of new 5-benzylidenehydantoins from alkyl isocyanates and phenylacetylene using ruthenium clusters as catalyst precursors, emphasizing its role in synthetic chemistry (Süss-Fink et al., 1987).

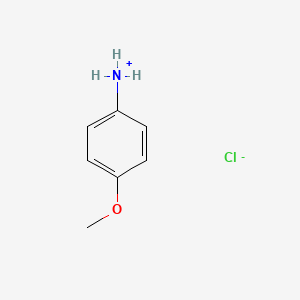

Pharmaceutical and Medicinal Applications : Several studies focus on the derivatives of 5-Benzylidenehydantoin for their potential medicinal properties, including anticonvulsant, antimicrobial, and anticancer activities. For instance, Handzlik et al. (2012) described the synthesis and structure-activity relationship study of 5-arylidenehydantoin derivatives with significant affinities for α(1)-adrenoceptors, which could have implications in designing new drugs (Handzlik et al., 2012).

Molecular and Structural Chemistry : Studies also delve into the molecular structure and stability of this compound and its derivatives, contributing to a better understanding of its chemical properties and potential applications in designing more efficient and targeted synthetic strategies. For instance, the research by Tan et al. (1992) examined the effects of replacing a benzene by a cyclohexane ring on Z–E isomerism in 5-cyclohexylmethylenehydantoins, providing insight into the structural dynamics of these compounds (Tan et al., 1992).

Antibiotic Enhancement : It has been explored for its ability to improve antibiotic effectiveness, particularly in combating Gram-negative resistant bacteria. Handzlik et al. (2013) evaluated a series of amine-alkyl derivatives of 5-arylidenehydantoin for their ability to enhance antibiotic effectiveness against resistant strains, which could be crucial in developing new strategies to tackle antibiotic resistance (Handzlik et al., 2013).

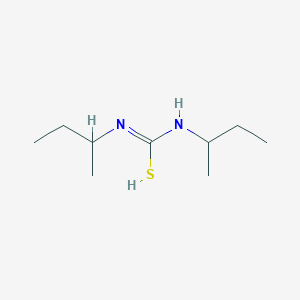

Electrochemical and Spectroscopic Studies : The compound and its derivatives have been the subject of electrochemical and spectroscopic studies, which are essential for understanding its reactivity and for the development of new materials or analytical methods. For example, Abou-Elenien et al. (1992) studied various substituted 5-arylidene-2-thiohydantoins electrochemically, revealing insights into their oxidation and reduction processes (Abou-Elenien et al., 1992).

Mechanism of Action

Safety and Hazards

Future Directions

Properties

IUPAC Name |

(5Z)-5-benzylideneimidazolidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O2/c13-9-8(11-10(14)12-9)6-7-4-2-1-3-5-7/h1-6H,(H2,11,12,13,14)/b8-6- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDTSPKADQGPZFS-VURMDHGXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=C2C(=O)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C\2/C(=O)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701244490 | |

| Record name | (5Z)-5-(Phenylmethylene)-2,4-imidazolidinedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701244490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74805-60-0, 3775-01-7 | |

| Record name | (5Z)-5-(Phenylmethylene)-2,4-imidazolidinedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=74805-60-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | MLS002667257 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49418 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (5Z)-5-(Phenylmethylene)-2,4-imidazolidinedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701244490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (5Z)-5-Benzylideneimidazolidine-2,4-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.219.383 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,4-Imidazolidinedione, 5-(phenylmethylene) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

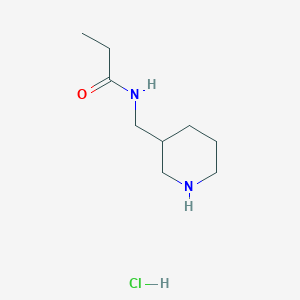

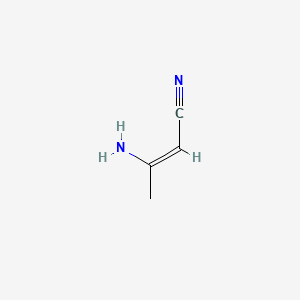

Retrosynthesis Analysis

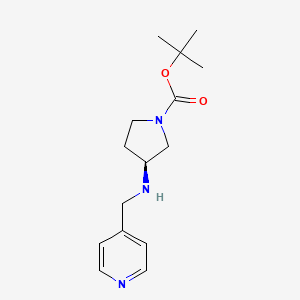

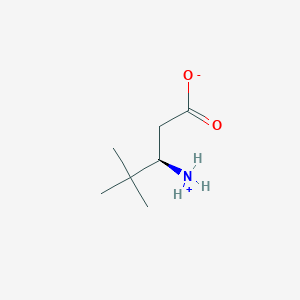

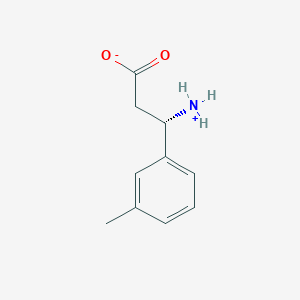

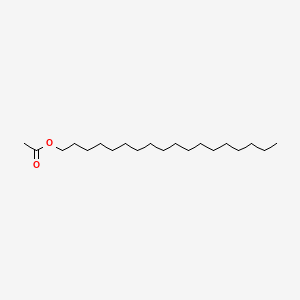

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(2R)-1-hydroxybut-3-en-2-yl]azanium;chloride](/img/structure/B7779767.png)